
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in regulating the pH of the tumor microenvironment by catalyzing the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by this compound leads to a decrease in bicarbonate production and an increase in proton production, resulting in a decrease in pH. This decrease in pH can enhance the effectiveness of chemotherapy and radiation therapy, as cancer cells are more sensitive to low pH environments.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
实验室实验的优点和局限性
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its low toxicity profile and potential therapeutic properties. However, this compound has some limitations, including its relatively low solubility in water and its potential interference with other enzymes that play a role in pH regulation.
未来方向
There are several future directions for the research on 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for CAIX. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.
合成方法
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinecarboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of this compound can be improved by recrystallization using solvents such as ethanol or acetone.
科学研究应用
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been widely used in biomedical research due to its potential therapeutic properties. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-11(2)12(9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
HNCQSDBPRWIQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



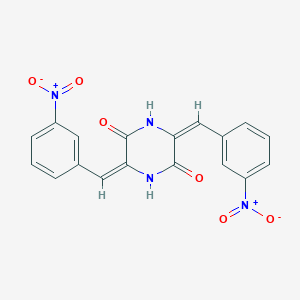

![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
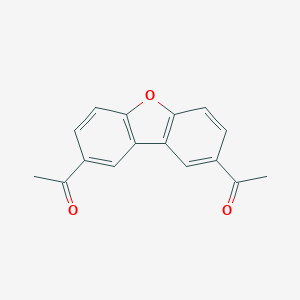
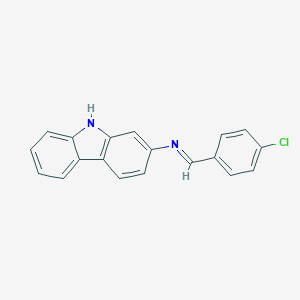
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
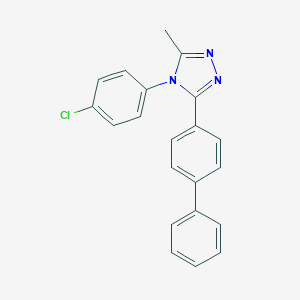
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
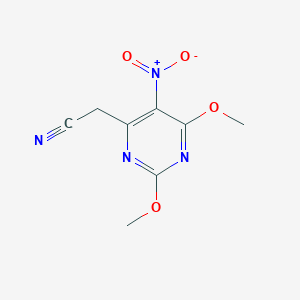

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)